Hexanesulfonyl chloride, 6-fluoro-
Description
Historical Trajectory of Fluorinated Sulfonyl Compounds in Synthetic Chemistry
The journey of fluorinated sulfonyl compounds in synthetic chemistry is a narrative of evolving utility and expanding applications. The unique properties conferred by the fluorine atom, such as high electronegativity, have long been recognized for their ability to modulate the chemical and physical characteristics of organic molecules. The carbon-fluorine bond is the strongest single bond in organic chemistry, lending considerable stability to fluorinated compounds.
Initially, the study of organofluorine chemistry was driven by the pursuit of materials with exceptional thermal and chemical resistance. The development of electrochemical fluorination was a significant early milestone, enabling the synthesis of perfluorinated compounds like perfluorooctane (B1214571) sulfonyl fluoride (B91410) (POSF). While the unique reactivity and stability of organosulfur fluorides were acknowledged as early as the 1920s, it is the more recent advancements that have brought them to the forefront of synthetic chemistry. ccspublishing.org.cn
A pivotal development in this field has been the chloride-to-fluoride exchange reaction, a common method for accessing sulfonyl fluorides from their more readily available sulfonyl chloride precursors. nih.gov Early methods using various fluoride salts were often hampered by limitations in yield. nih.gov A significant advancement came with the use of potassium bifluoride, which allows for the efficient conversion of alkyl and aryl sulfonyl chlorides to their corresponding sulfonyl fluorides under mild conditions. ccspublishing.org.cnnih.gov This breakthrough has been instrumental in expanding the accessibility and, consequently, the range of applications for fluorinated sulfonyl compounds.
Contemporary Significance and Academic Research Landscape of Fluorinated Sulfonyl Chlorides
In the contemporary chemical research landscape, fluorinated sulfonyl chlorides and their fluoride counterparts have gained prominence, largely due to their role in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. Specifically, the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, introduced by Sharpless, has become a powerful tool for reliably connecting molecular building blocks. enamine.net
Fluorinated sulfonyl halides are now recognized as crucial intermediates in combinatorial chemistry and for the discovery of sulfonamides, which are a class of compounds with a broad spectrum of biological activities. rsc.org Sulfonyl fluorides, in particular, are increasingly utilized as covalent probes in chemical biology and drug discovery. ccspublishing.org.cnrsc.org They exhibit a desirable balance of stability in aqueous environments and reactivity towards various nucleophilic amino acid residues within proteins, including serine, threonine, lysine, and tyrosine. ccspublishing.org.cnrsc.org This has made them valuable "warheads" for developing targeted covalent inhibitors of enzymes. rsc.org
The academic interest in these compounds is also driven by the profound influence of fluorine on the properties of molecules relevant to medicinal chemistry. The introduction of fluorine can affect a molecule's conformation, acidity (pKa), metabolic stability, and membrane permeability. solubilityofthings.com Consequently, there is a continuous drive to develop novel and efficient synthetic methodologies for accessing a diverse array of fluorinated compounds. Recent research has focused on developing milder and more general methods for synthesizing sulfonyl fluorides, including direct fluorosulfonylation using fluorosulfonyl radicals and deoxyfluorination of sulfonic acids. enamine.netalfa-chemistry.com
Scope and Objectives of Scholarly Inquiry into Hexanesulfonyl Chloride, 6-fluoro-
Scholarly inquiry into Hexanesulfonyl chloride, 6-fluoro- is primarily focused on its utility as a specialized building block in organic synthesis. The presence of two distinct reactive sites—the sulfonyl chloride group at one end of the hexane (B92381) chain and the fluorine atom at the other—defines the scope of its application.
The primary objective of research involving this compound is to leverage its bifunctionality for the synthesis of novel molecules with potential applications in pharmaceuticals and agrochemicals. The sulfonyl chloride moiety is highly reactive towards nucleophiles such as amines and alcohols, readily forming stable sulfonamide and sulfonate ester linkages, respectively. These functional groups are prevalent in a wide array of biologically active compounds.
A further objective is to explore the impact of the terminal fluorine atom on the properties of the resulting molecules. The presence of fluorine can enhance the electronic properties, influence reactivity and stability, and alter the lipophilicity of the final compound. Changes in lipophilicity can, in turn, affect a molecule's bioavailability and its interactions within biological systems. Therefore, the use of Hexanesulfonyl chloride, 6-fluoro- allows for the introduction of a fluorine atom at a specific position, enabling researchers to systematically study and fine-tune the pharmacokinetic and pharmacodynamic profiles of new chemical entities.
The compound serves as a valuable reagent for modifying molecular frameworks, and its study contributes to the broader understanding of how fluorination can be strategically employed in the design of new functional molecules.
Physicochemical Properties of Hexanesulfonyl Chloride, 6-fluoro-
| Property | Value |
| Molecular Formula | C₆H₁₂ClFO₂S |
| Molecular Weight | 202.675 g/mol |
| Appearance | Colorless or light yellow liquid |
| Odor | Pungent |
| State at Room Temperature | Liquid |
| Melting Point | -41.0 °C |
| Boiling Point | 258.0 °C |
| Density | 1.265 g/cm³ |
| Solubility | Soluble in polar organic solvents like DMSO and methanol; limited solubility in water. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
372-69-0 |
|---|---|
Molecular Formula |
C6H12ClFO2S |
Molecular Weight |
202.68 g/mol |
IUPAC Name |
6-fluorohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H12ClFO2S/c7-11(9,10)6-4-2-1-3-5-8/h1-6H2 |
InChI Key |
IZAKDMYFLAAAGQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCS(=O)(=O)Cl)CCF |
Origin of Product |
United States |
Synthetic Methodologies for Hexanesulfonyl Chloride, 6 Fluoro and Analogues
Established Reaction Pathways for Sulfonyl Chloride Formation
Traditional methods for synthesizing sulfonyl chlorides provide a foundational framework for producing Hexanesulfonyl Chloride, 6-fluoro-. These include oxidative chlorination, electrochemical fluorination, and Sandmeyer-type reactions, each with distinct advantages and applications.
Oxidative Chlorination from Thiol and Disulfide Precursors
A primary and widely utilized method for forming sulfonyl chlorides is the oxidative chlorination of corresponding thiol or disulfide precursors. rsc.orgresearchgate.net For Hexanesulfonyl Chloride, 6-fluoro-, this would involve the reaction of 6-fluorohexane-1-thiol or bis(6-fluorohexyl) disulfide with a chlorinating agent and an oxidant.
Common reagents for this transformation include N-chlorosuccinimide (NCS), 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH), and trichloroisocyanuric acid (TCCA). rsc.org These reagents can act as both an oxidant and a source of chlorine. rsc.org The reactions are typically exothermic, and careful temperature control is often necessary. nih.gov The use of aqueous chlorine is another established, though sometimes less selective, method. researchgate.net
The general reaction can be represented as:
R-SH + Oxidizing/Chlorinating agents → R-SO₂Cl
R-S-S-R + Oxidizing/Chlorinating agents → 2 R-SO₂Cl
Where R would be the 6-fluorohexyl group. The choice of solvent and reaction conditions can significantly impact the yield and purity of the final product.
Electrochemical Fluorination (ECF) Techniques in Related Perfluorinated Systems
Electrochemical fluorination (ECF), particularly the Simons process, is a cornerstone for the production of perfluorinated compounds, including perfluoroalkanesulfonyl fluorides. wikipedia.orggoogle.comresearchgate.net This technique involves the electrolysis of an organic compound in anhydrous hydrogen fluoride (B91410) at a nickel anode. wikipedia.orgcecri.res.in While typically applied to achieve exhaustive fluorination, the principles of ECF are relevant to the synthesis of fluorinated sulfonyl halides. wikipedia.orgresearchgate.net
In the context of preparing a partially fluorinated compound like Hexanesulfonyl Chloride, 6-fluoro-, a hydrocarbon precursor such as hexanesulfonyl chloride could theoretically undergo selective fluorination. However, the Simons process is generally known for producing perfluorinated products. wikipedia.orgcecri.res.in A more direct application would be the ECF of a hydrocarbon alkanesulfonyl halide to produce the corresponding perfluoroalkanesulfonyl fluoride, which could then potentially be converted to the chloride. google.com
The process is advantageous as it uses a relatively inexpensive source of fluorine, but it can sometimes result in low yields and a mixture of products. wikipedia.org
Table 1: Comparison of Key ECF Processes
| Process | Description | Typical Substrates | Key Features |
| Simons Process | Electrolysis of an organic compound in anhydrous hydrogen fluoride. wikipedia.org | Hydrocarbons, amines, ethers, carboxylic and sulfonic acids. wikipedia.org | Produces perfluorinated compounds; uses a nickel anode. wikipedia.org |
| Phillips Petroleum Process (CAVE) | Electrofluorination at porous graphite (B72142) anodes in molten potassium fluoride-hydrogen fluoride. wikipedia.org | Volatile hydrocarbons and chlorohydrocarbons. wikipedia.org | "Carbon Anode Vapor Phase Electrochemical Fluorination". wikipedia.org |
Sandmeyer-Type Reactions for Aryl Sulfonyl Chlorides and Analogues
The Sandmeyer reaction is a well-established method for converting aryl amines into aryl halides and other functional groups via a diazonium salt intermediate. nih.govwikipedia.org A variation of this reaction allows for the synthesis of aryl sulfonyl chlorides. youtube.comnih.gov This involves the diazotization of an aromatic amine, followed by reaction with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst. nih.govgoogle.com
While traditionally applied to aromatic systems, the principles of diazonium salt chemistry can be extended to aliphatic amines, although this is less common for the synthesis of sulfonyl chlorides. The process would theoretically involve the diazotization of 6-fluorohexylamine (B3052834) to form the corresponding diazonium salt, which would then be reacted with sulfur dioxide and a chloride source, catalyzed by a copper salt. However, the stability and reactivity of aliphatic diazonium salts can be a significant challenge.
A more recent development involves the use of a stable sulfur dioxide surrogate, DABSO (diazabicyclo[2.2.2]octane-sulfur dioxide complex), in a Sandmeyer-type reaction to produce sulfonyl chlorides from anilines. nih.govorganic-chemistry.org This approach offers a safer alternative to handling gaseous sulfur dioxide. organic-chemistry.org
Emerging and Sustainable Synthetic Approaches
In line with the growing emphasis on environmentally friendly chemical processes, new methodologies are being developed for the synthesis of fluorinated compounds and sulfonyl chlorides that prioritize safety, efficiency, and sustainability.
Principles of Green Chemistry in Fluorinated Compound Synthesis
The synthesis of organofluorine compounds is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. numberanalytics.comacs.org Traditional fluorination methods often employ hazardous reagents like elemental fluorine or hydrogen fluoride, making the development of safer alternatives a key research area. numberanalytics.com
Key aspects of green chemistry in this context include:
Atom Economy : Designing reactions that maximize the incorporation of all reactant atoms into the final product. acs.org
Use of Safer Solvents and Reagents : Replacing toxic solvents and hazardous fluorinating agents with more benign alternatives. acs.orgnumberanalytics.com Recent research has focused on using fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF) as safer fluoride sources. sciencedaily.comacs.org
Catalysis : Employing catalytic methods to enhance reaction efficiency and reduce the need for stoichiometric reagents. numberanalytics.com
Energy Efficiency : Designing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. acs.org
The move towards sustainable practices is crucial for the long-term viability of producing fluorinated molecules, given that the primary source of fluorine, fluorspar, is a finite resource. worktribe.comrsc.org
Continuous Flow Chemistry Applications for Enhanced Efficiency
Continuous flow chemistry, utilizing microreactors, offers significant advantages for the synthesis of sulfonyl chlorides and fluorinated compounds, particularly concerning safety and efficiency. rsc.orgbeilstein-journals.org These systems provide superior control over reaction parameters such as temperature and mixing, which is critical for managing highly exothermic reactions often encountered in sulfonyl chloride synthesis. nih.govrsc.org
The small reactor volumes and high surface-area-to-volume ratios in microreactors enhance heat transfer, mitigating the risk of thermal runaway. acs.orgrsc.org This technology is particularly well-suited for reactions involving hazardous reagents, allowing for their safe in-situ generation and immediate use. beilstein-journals.orgrsc.org
Chemoenzymatic and Biocatalytic Considerations in Organofluorine Synthesis
The selective and sustainable synthesis of organofluorine compounds is a significant challenge in synthetic chemistry. nih.gov Biocatalysis, leveraging the high selectivity of enzymes, has emerged as a powerful alternative to traditional chemical methods. nih.govutdallas.edu While direct biocatalytic synthesis of Hexanesulfonyl chloride, 6-fluoro- is not documented, the principles of chemoenzymatic strategies for creating carbon-fluorine (C-F) bonds and assembling fluorinated molecules are highly relevant.
Approaches in fluorine biocatalysis generally fall into two categories: utilizing enzymes that naturally handle fluorine, such as the fluorinase enzyme, or engineering existing enzymes to accept and process fluorinated substrates. nih.gov
Engineered Enzymes for Fluorination: Researchers have successfully repurposed enzymes like nonheme Fe(II)-dependent oxygenases and heme-containing proteins to catalyze asymmetric C(sp3)–H fluorination, a reaction that is challenging to achieve with conventional catalysts. utdallas.educhemrxiv.org Directed evolution techniques have been used to create enzyme variants with significantly enhanced activity and enantioselectivity for producing chiral organofluorine products. chemrxiv.org
Fluorinated Building Blocks: A common chemoenzymatic strategy involves the synthesis of fluorinated precursors which are then incorporated into larger molecules by enzymes. nih.govnih.gov For instance, polyketide synthases (PKS) have been engineered to utilize fluoromalonyl-CoA and fluoromethylmalonyl-CoA, thereby introducing fluorine into complex macrolide structures. nih.govnih.gov Similarly, aldolases have been shown to catalyze the addition of β-fluoro-α-ketoacids to various aldehydes, providing access to enantiopure secondary or tertiary fluorides. nih.gov This building block approach could conceivably be adapted for the synthesis of a 6-fluorohexane precursor, which could then be chemically converted to the target sulfonyl chloride.
The table below summarizes key biocatalytic strategies applicable to the synthesis of fluorinated organic compounds.
| Biocatalytic Strategy | Enzyme Class | Fluorinated Substrate/Reagent | Transformation Achieved | Potential Application for Hexanesulfonyl Chloride, 6-fluoro- |
| Direct C-H Fluorination | Engineered Nonheme Fe Enzymes (e.g., ACCO) chemrxiv.org | N-fluorobenzenesulfonimide (NFSI) | Enantioselective C(sp3)–H fluorination | Direct fluorination of a hexane-based substrate at the C-6 position. |
| Cyclopropanation | Engineered Myoglobin-based catalysts utdallas.edu | gem-difluoro alkenes | Stereoselective synthesis of fluorinated cyclopropanes | Synthesis of complex fluorinated analogues. |
| Polyketide Synthesis | Engineered Polyketide Synthase (PKS) nih.govnih.gov | Fluoromalonyl-CoA | Incorporation of fluorine into polyketide chains | Biosynthesis of a fluorinated long-chain precursor. |
| Aldol Addition | Type II Pyruvate Aldolase (e.g., HpcH) nih.gov | β-fluoro-α-ketoacids | Asymmetric synthesis of secondary/tertiary fluorides | Creation of chiral fluorinated synthons. |
| Fluoroalkylation | S-adenosyl-L-methionine (SAM)-dependent Methyltransferases sioc.ac.cn | Fluorinated L-methionine analogues | Introduction of fluoroalkyl groups onto complex molecules | Late-stage functionalization of a suitable precursor. |
Optimization of Reaction Conditions and Yield
Optimizing reaction conditions is critical for maximizing the yield and purity of sulfonyl chlorides, which are often reactive and prone to hydrolysis. nih.gov The synthesis of Hexanesulfonyl chloride, 6-fluoro- would likely involve the chlorosulfonylation of a suitable 6-fluorohexane precursor.
The conversion of various sulfur-containing functional groups into sulfonyl chlorides is a cornerstone of organic synthesis. For aliphatic sulfonyl chlorides, methods often start from thiols, disulfides, or S-alkyl isothiourea salts. organic-chemistry.org
Oxidative Chlorination: A common and efficient method is the oxidative chlorination of thiols or their derivatives. Reagent systems like N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (bleach) in the presence of an acid are frequently used. organic-chemistry.org For example, S-alkyl isothiourea salts, easily prepared from alkyl halides, can be converted to the corresponding sulfonyl chlorides in high yields using NCS. organic-chemistry.org This approach would be suitable for converting a 6-fluorohexyl precursor into the target compound.
From Sulfonic Acids/Salts: While less common for aliphatic variants, sulfonic acids or their salts can be converted to sulfonyl chlorides using reagents like thionyl chloride or phosphorus oxychloride. nih.gov More recently, milder one-pot methods have been developed to transform sulfonates directly into sulfonyl fluorides, which could be adapted for sulfonyl chlorides by changing the halide source. rsc.orgnih.gov A pyrylium (B1242799) salt (Pyry-BF4) has been shown to activate primary sulfonamides for conversion into sulfonyl chlorides using MgCl2 as the chloride source, a method noted for its mild conditions and tolerance of various functional groups. nih.gov
The selection of reagents is crucial to avoid unwanted side reactions, particularly given the presence of the fluorine atom, which can influence the electronic properties of the substrate.
The choice of solvent and precise temperature control are paramount in reactions producing sulfonyl chlorides to prevent decomposition and maximize yield.
Solvent Effects: The solvent influences the solubility of reagents and the stability of intermediates and products. For chlorosulfonylation reactions, common solvents include dichloromethane (B109758) (CH2Cl2), acetic acid, or biphasic systems. rsc.org The polarity of the solvent can significantly affect reaction rates. In nucleophilic substitution reactions, polar aprotic solvents can stabilize transition states, while polar protic solvents can solvate nucleophiles, potentially slowing the reaction. youtube.comkhanacademy.org For reactions involving highly reactive intermediates like sulfenes, which can form from alkanesulfonyl chlorides with an α-hydrogen, solvent choice dictates the product distribution. nih.gov Fluoroalcohols are often included in studies to probe reaction mechanisms due to their unique solvating properties. nih.gov
Temperature Control: Chlorosulfonylation reactions are often highly exothermic. Maintaining a low temperature, typically between -10 °C and 0 °C, is essential to control the reaction rate and prevent the formation of byproducts. rsc.orgnih.gov For instance, in the synthesis of 5-methyl-1,3,4-thiadiazole-2-sulfonyl chloride, the reaction is maintained below -5 °C. rsc.org After the initial reaction, a carefully controlled workup at low temperatures is often necessary to decompose excess chlorinating agents before isolation.
The table below illustrates the impact of reaction parameters on sulfonyl chloride synthesis, based on general findings.
| Parameter | Condition | Effect on Chlorosulfonylation | Rationale/Example |
| Temperature | Low (-10 °C to 5 °C) | Increased selectivity, reduced byproducts | Controls exothermic reaction, prevents degradation of the sulfonyl chloride product. rsc.org |
| Temperature | Elevated | Faster reaction, potential for decomposition | Can lead to the formation of sulfonic acid via hydrolysis or other side reactions. nih.gov |
| Solvent | Aprotic (e.g., CH2Cl2) | Good solubility for organic precursors, inert | Commonly used for oxidative chlorinations to avoid reacting with the sulfonyl chloride. rsc.org |
| Solvent | Protic (e.g., Acetic Acid) | Can participate in the reaction | Used in Sandmeyer-type reactions but can lead to solvolysis of the product. rsc.orgnih.gov |
| Reagent | NCS / Bleach | Mild oxidative chlorination | Effective for converting thiols and derivatives to sulfonyl chlorides under controlled conditions. organic-chemistry.org |
| Reagent | Chlorosulfonic Acid | Harsh, highly effective | Typically used for aromatic compounds; can cause degradation with sensitive functional groups. nih.gov |
The purification of sulfonyl chlorides is challenging due to their high reactivity and susceptibility to hydrolysis. Fluorinated analogues require similar care.
Quenching and Extraction: The first step in isolation is typically to quench the reaction mixture by pouring it carefully onto ice or into cold water. google.com This decomposes excess chlorinating agents. The sulfonyl chloride product is then extracted into a water-immiscible organic solvent like dichloromethane or diethyl ether. rsc.orggoogle.com The choice of extraction solvent is important; for example, hexane (B92381) can be a poor solvent for the corresponding sulfonic acid byproduct, aiding in its removal. google.com
Washing and Drying: The organic phase is washed, often with cold brine, to remove residual water-soluble impurities. It is then dried over an anhydrous agent like magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4).
Stripping and Distillation: For liquid sulfonyl chlorides like Hexanesulfonyl chloride, 6-fluoro-, purification is often achieved by stripping off the solvent under reduced pressure at a low temperature to prevent thermal decomposition. google.com Vacuum distillation can be employed for further purification, although care must be taken as heating can promote degradation. A patent for purifying methanesulfonyl chloride describes stripping at 40-60 °C under vacuum while sweeping with an inert gas to improve efficiency. google.com
Chromatography and Recrystallization: For solid sulfonyl chlorides, or to remove closely related impurities, flash chromatography on silica (B1680970) gel can be used, though the instability of the sulfonyl chloride on silica is a major concern and this is often avoided. rsc.org Recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) is a common method for purifying solid products. rsc.org
Given that Hexanesulfonyl chloride, 6-fluoro- is a liquid, a likely purification protocol would involve an aqueous workup followed by extraction, drying, and careful vacuum distillation or stripping. google.comsolubilityofthings.com
Chemical Reactivity and Mechanistic Investigations of Hexanesulfonyl Chloride, 6 Fluoro
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety
Hexanesulfonyl chloride, 6-fluoro- possesses a highly reactive sulfonyl chloride functional group, making it a valuable intermediate in organic synthesis. solubilityofthings.com The electron-withdrawing nature of the sulfonyl group, further enhanced by the fluorine atom at the 6-position, renders the sulfur atom highly electrophilic and susceptible to attack by various nucleophiles. solubilityofthings.com This reactivity is central to its utility in creating a diverse range of sulfonamide and sulfonate derivatives. solubilityofthings.com
The reaction of hexanesulfonyl chloride, 6-fluoro- with primary and secondary amines is a cornerstone of its chemical transformations, leading to the formation of the corresponding N-substituted sulfonamides. This reaction typically proceeds readily, often in the presence of a base to neutralize the hydrogen chloride byproduct. rsc.org The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.
A variety of amines can be employed in this reaction, leading to a diverse library of sulfonamide derivatives. The reaction conditions can be optimized for different amines, with factors such as solvent, temperature, and the choice of base influencing the reaction rate and yield. rsc.orgnih.gov For instance, microwave-assisted, solvent-free conditions have been shown to be effective for the sulfonylation of various amines with other sulfonyl chlorides, offering a rapid and environmentally friendly approach. rsc.org
Detailed studies on related sulfonyl chlorides have elucidated the mechanism of sulfonamide formation. The reaction of p-toluenesulfonyl chloride with N-silylamines, for example, proceeds in high yields and can be conducted in acetonitrile (B52724) or even neat, with the volatile trimethylsilyl (B98337) chloride being the only byproduct. nih.gov This highlights the efficiency of using silylated amines as nucleophiles. Competition experiments have shown that sulfonyl chlorides are significantly more reactive towards nucleophiles than their corresponding sulfonyl fluorides. nih.gov
The formation of sulfonamides is a critical transformation in medicinal chemistry, as the sulfonamide functional group is a key component in a wide array of therapeutic agents. ucl.ac.ukucl.ac.uk The ability of hexanesulfonyl chloride, 6-fluoro- to readily form these structures underscores its importance as a building block in drug discovery. solubilityofthings.com
Table 1: Examples of Sulfonamide Formation from Sulfonyl Chlorides
| Sulfonyl Chloride | Amine | Product | Reaction Conditions | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Aniline | N-Phenyl-4-methylbenzenesulfonamide | Microwave, solvent-free, 3 min | 97 | rsc.org |
| p-Toluenesulfonyl chloride | N-(trimethylsilyl)aniline | N-Phenyl-4-methylbenzenesulfonamide | Acetonitrile, reflux, 1 hr | 96 | nih.gov |
| 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride | Aminotriphenylsilane | Acetazolamide | Not specified | 74 | nih.gov |
This table presents examples of sulfonamide synthesis from various sulfonyl chlorides to illustrate the general reactivity pattern.
In addition to reacting with amines, hexanesulfonyl chloride, 6-fluoro- readily undergoes nucleophilic substitution with alcohols and carboxylates to form sulfonate esters and sulfonic acid anhydrides, respectively. These reactions expand the synthetic utility of this fluorinated building block. solubilityofthings.comrsc.org
The synthesis of sulfonate esters is typically achieved by reacting the sulfonyl chloride with an alcohol in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the HCl generated during the reaction. The reaction of various sulfonyl chlorides with quinoline (B57606) N-oxides has been shown to produce C3-sulfonate esters of quinolines, demonstrating the versatility of this transformation. rsc.org The formation of vinyl sulfonate esters has also been reported from the reaction of 2-chloroethanesulfonyl chloride with alcohols, followed by an elimination step. researchgate.net
Sulfonic acid anhydrides can be prepared by the reaction of a sulfonyl chloride with a sulfonic acid salt. While specific examples with hexanesulfonyl chloride, 6-fluoro- are not detailed in the provided results, the general reactivity of sulfonyl chlorides suggests this transformation is feasible.
The resulting sulfonate esters are themselves valuable intermediates in organic synthesis, often serving as good leaving groups in nucleophilic substitution and elimination reactions. The presence of the fluorine atom in the hexyl chain can influence the properties and subsequent reactivity of these esters.
Table 2: Synthesis of Sulfonate Esters from Sulfonyl Chlorides
| Sulfonyl Chloride | Alcohol/Nucleophile | Product | Reaction Conditions | Reference |
| Arenesulfonyl chlorides | Quinoline N-oxides | C3-Sulfonate esters of quinolines | Metal-free | rsc.org |
| 2-Chloroethanesulfonyl chloride | n-Butanol | n-Butyl vinyl sulfonate | Triethylamine, one-pot | researchgate.net |
| 2-Chloroethanesulfonyl chloride | Isopropanol | Isopropyl vinyl sulfonate | Triethylamine, one-pot | researchgate.net |
This table illustrates the synthesis of sulfonate esters from different sulfonyl chlorides, highlighting the general reaction type.
The chloride of the sulfonyl chloride group in hexanesulfonyl chloride, 6-fluoro- can be exchanged for other halogens, notably fluorine and bromine, to generate the corresponding sulfonyl fluorides and bromides. These halogen exchange reactions, often referred to as Finkelstein-type reactions, provide access to sulfonyl halides with altered reactivity. wikipedia.org
The conversion of sulfonyl chlorides to sulfonyl fluorides is a common transformation. nih.gov This is typically achieved by treating the sulfonyl chloride with a fluoride (B91410) salt, such as potassium fluoride (KF) or cesium fluoride (CsF). nih.govwikipedia.org The reaction can be facilitated by the use of a phase-transfer catalyst or by conducting the reaction in a polar aprotic solvent. google.com A one-pot method for the synthesis of sulfonyl fluorides from sulfonamides involves the in-situ formation of the sulfonyl chloride followed by reaction with KF. researchgate.net While alkyl sulfonyl fluorides can sometimes be prone to side reactions, this method provides a valuable route to these compounds. nih.gov The resulting sulfonyl fluorides are generally more stable and less reactive than the corresponding chlorides. nih.gov
The synthesis of sulfonyl bromides from sulfonyl chlorides is less common but can be achieved under specific conditions. These reactions are also typically equilibrium processes, and driving the reaction to completion can be challenging.
Table 3: Halogen Exchange Reactions of Sulfonyl Chlorides
| Starting Material | Reagent | Product | Key Features | Reference |
| Sulfonyl chloride | Potassium fluoride (KF) | Sulfonyl fluoride | Common method for accessing sulfonyl fluorides. nih.gov | nih.govwikipedia.org |
| Sulfonamide | Pyrylium-BF4, MgCl2, KF | Sulfonyl fluoride | One-pot, in-situ formation of sulfonyl chloride. researchgate.net | researchgate.net |
| Alkyl chloride/bromide | Sodium iodide (NaI) | Alkyl iodide | Classic Finkelstein reaction. wikipedia.org | wikipedia.org |
This table provides an overview of halogen exchange reactions, including the conversion of sulfonyl chlorides to sulfonyl fluorides.
Reactions with Unsaturated Organic Compounds
While the primary reactivity of hexanesulfonyl chloride, 6-fluoro- is centered on nucleophilic substitution at the sulfonyl group, its interaction with unsaturated systems presents further synthetic possibilities.
The addition of a sulfonyl chloride across a double or triple bond, known as chlorosulfonylation, is a potential reaction pathway for hexanesulfonyl chloride, 6-fluoro-. While specific studies on this compound are lacking, related reactions have been explored. For example, a one-pot synthesis of C3-sulfonate esters and C4-chlorides of quinolines from quinoline N-oxides utilizes sulfonyl chlorides for both sulfonylation and chlorination. rsc.org
More broadly, the sulfonylation of various organic substrates is a key application of sulfonyl chlorides. A novel method has been developed for the decarboxylative chlorosulfonylation of aromatic acids, which are then converted in a one-pot process to sulfonamides. princeton.edu This highlights the potential for hexanesulfonyl chloride, 6-fluoro- to be generated in situ and used in subsequent functionalization reactions.
Elucidation of Reaction Mechanisms
Understanding the detailed mechanisms of reactions involving sulfonyl chlorides is crucial for controlling reaction outcomes and designing new synthetic methods.
Kinetic studies provide quantitative insights into reaction mechanisms. For nucleophilic substitution reactions of sulfonyl chlorides, the reaction rate is typically dependent on the concentrations of both the sulfonyl chloride and the nucleophile, suggesting a bimolecular process. mdpi.comnih.gov
For a typical Sₙ2 reaction of Hexanesulfonyl chloride, 6-fluoro- with a nucleophile (Nu⁻), the rate law would be:
Rate = k[F-(CH₂)₆-SO₂Cl][Nu⁻]
Kinetic studies on arenesulfonyl chlorides have shown that electron-withdrawing substituents on the aromatic ring generally accelerate the rate of nucleophilic substitution, while electron-donating groups slow it down. mdpi.comnih.gov By analogy, the electron-withdrawing fluorine atom at the 6-position of Hexanesulfonyl chloride, 6-fluoro- is expected to have a modest accelerating effect on the rate of nucleophilic attack at the sulfur center compared to non-fluorinated hexanesulfonyl chloride, although the effect would be attenuated by the long alkyl chain.
| Compound | Relative Rate of Hydrolysis | Reference Compound |
| Benzenesulfonyl chloride | 1 | - |
| 4-Nitrobenzenesulfonyl chloride | ~10 | Benzenesulfonyl chloride |
| 4-Methoxybenzenesulfonyl chloride | ~0.1 | Benzenesulfonyl chloride |
This table illustrates the effect of substituents on the hydrolysis rate of arenesulfonyl chlorides, providing a basis for predicting the reactivity of fluorinated aliphatic sulfonyl chlorides.
The direct observation of reactive intermediates is a powerful tool for mechanistic elucidation. Electron Paramagnetic Resonance (EPR) spectroscopy is particularly well-suited for the detection and characterization of radical intermediates, such as the 6-fluorohexanesulfonyl radical. rsc.orgbruker.comnih.gov EPR spectra can provide information about the structure and electronic environment of the unpaired electron. bruker.comnih.gov
In a hypothetical EPR study of the 6-fluorohexanesulfonyl radical, one would expect to observe hyperfine coupling of the unpaired electron with the magnetic nuclei in its vicinity, primarily the protons on the α-carbon. The fluorine atom at the 6-position would likely have a negligible effect on the EPR spectrum due to its distance from the radical center.
Transient absorption spectroscopy can also be used to detect and monitor the kinetics of short-lived intermediates in photochemical reactions.
The reactivity of sulfonyl chlorides can be significantly influenced by the choice of catalyst and the reaction environment.
Catalysts:
Lewis Acids: Lewis acids can activate the sulfonyl chloride towards nucleophilic attack by coordinating to the sulfonyl oxygen atoms, making the sulfur atom more electrophilic.
Photocatalysts: As mentioned earlier, various photocatalysts, including ruthenium and iridium complexes, as well as organic dyes, can be used to generate sulfonyl radicals from sulfonyl chlorides under visible light irradiation. rsc.orgresearchgate.net Copper catalysts have also been shown to be effective in the sulfonylation of alkynes with sulfonyl chlorides. rsc.org
Phase-Transfer Catalysts: In biphasic systems, phase-transfer catalysts can facilitate the reaction between a water-soluble nucleophile and an organic-soluble sulfonyl chloride.
Reaction Environments:
Solvent: The polarity of the solvent can have a significant impact on reaction rates. Polar solvents can stabilize charged intermediates and transition states, often accelerating ionic reactions. For radical reactions, the solvent can influence the lifetime and reactivity of the radical species.
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. For radical reactions initiated by thermolysis, temperature is a critical parameter for controlling the rate of initiation.
| Catalyst Type | Role in Sulfonyl Chloride Chemistry | Example Application |
| Lewis Acids (e.g., AlCl₃) | Activation of the S-Cl bond towards nucleophilic attack. | Friedel-Crafts sulfonylation. |
| Photocatalysts (e.g., Ru(bpy)₃²⁺) | Generation of sulfonyl radicals via single-electron transfer. | Radical addition to alkenes. |
| Copper Salts (e.g., CuCl) | Catalysis of atom transfer radical polymerization (ATRP) and other radical processes. | Sulfonylation of alkynes. rsc.org |
| Phase-Transfer Catalysts | Facilitation of reactions between reactants in different phases. | Nucleophilic substitution with aqueous nucleophiles. |
This table summarizes the roles of different types of catalysts in the reactions of sulfonyl chlorides.
Theoretical Principles Governing Reactivity
Computational chemistry provides valuable insights into the factors that control the reactivity of molecules like Hexanesulfonyl chloride, 6-fluoro-.
The electronic structure of Hexanesulfonyl chloride, 6-fluoro- is key to its reactivity. The sulfur atom in the sulfonyl chloride group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This makes the sulfur atom highly electrophilic and susceptible to attack by nucleophiles.
The presence of the fluorine atom at the 6-position introduces an inductive electron-withdrawing effect (-I effect) that is transmitted through the carbon chain. This effect, although weakened by the distance, will slightly increase the electrophilicity of the sulfur atom, potentially making it more reactive towards nucleophiles compared to its non-fluorinated counterpart.
Thermodynamic and Stereochemical Considerations in Fluorinated Systems
While specific, in-depth experimental and computational studies on the thermodynamic and stereochemical profile of Hexanesulfonyl chloride, 6-fluoro- are not widely available in the literature, a robust understanding can be constructed by examining the well-documented effects of fluorination on analogous acyclic and alkyl systems. The introduction of a fluorine atom, even at a remote position, imparts significant changes to a molecule's physical and chemical properties.
Thermodynamic Considerations
The influence of the terminal fluorine can be quantitatively appreciated by comparing the physical properties of the parent compound, hexane-1-sulfonyl chloride, with its 6-fluoro derivative.
Interactive Data Table: Comparison of Physical Properties Note: Some data points for the fluorinated compound are not available in public literature and are marked "N/A".
| Property | Hexane-1-sulfonyl chloride | Hexanesulfonyl chloride, 6-fluoro- | Reference |
| Molecular Formula | C₆H₁₃ClO₂S | C₆H₁₂ClFO₂S | nist.gov |
| Molecular Weight ( g/mol ) | 184.68 | 202.67 | sigmaaldrich.com |
| Boiling Point (°C) | 106.5-107 (at 9 Torr) | N/A | chemicalbook.com |
| Density (g/cm³) | 1.1283 | N/A | chemicalbook.com |
| Enthalpy of Vaporization (kJ/mol) | 60.7 (at 288 K) | N/A | nist.gov |
The increased molecular weight due to the fluorine atom would be expected to lead to stronger van der Waals interactions and a higher boiling point, though the change in polarity also plays a crucial role. The enthalpy of vaporization for the fluorinated compound, while not documented, would likewise be influenced by these altered intermolecular forces.
Stereochemical and Conformational Considerations
The stereochemical behavior of Hexanesulfonyl chloride, 6-fluoro- is intrinsically linked to its conformational preferences. The six-carbon chain is flexible, capable of adopting numerous conformations through rotation around the C-C single bonds. The presence of the terminal fluorine atom, however, significantly influences the relative energies of these conformers.
This influence is driven by stereoelectronic effects, most famously exemplified by the gauche effect observed in 1,2-disubstituted ethanes. wikipedia.org In molecules like 1,2-difluoroethane, the gauche conformation is more stable than the anti conformation, a phenomenon attributed to a stabilizing hyperconjugative interaction between the C-H σ bonding orbital and the C-F σ* antibonding orbital. rsc.orgnih.gov While the fluorine in Hexanesulfonyl chloride, 6-fluoro- is in a 1,7-position relative to the sulfur atom, the underlying principles that govern conformational preference in fluorinated alkanes remain relevant.
Studies on 1,3-difluorinated alkanes have shown that fluorination strongly dictates the conformational profile of the entire alkyl chain, an effect that can be magnified with chain extension. acs.orgsoton.ac.uk For Hexanesulfonyl chloride, 6-fluoro-, the electronegative fluorine atom will influence the torsional energy profile of each C-C bond in the chain. This can lead to a higher population of "bent" or "folded" conformers where the chain deviates from a simple linear zigzag arrangement. Such folding could bring the terminal fluorine atom into close proximity with the electrophilic sulfonyl chloride headgroup. This through-space interaction could modulate the reactivity of the sulfur center via:
Electronic Effects: The electron-withdrawing nature of the fluorine could influence the electron density at the sulfur atom.
Steric Hindrance: A folded conformation might sterically shield the sulfur atom, potentially hindering the approach of a nucleophile.
Computational studies on related fluorinated systems provide insight into the energetic factors at play.
Interactive Data Table: Key Conformational Energy Contributions in Fluorinated Alkanes
| Interaction / Effect | System Studied | Finding | Significance | Reference |
| Gauche vs. Anti Stability | 1,2-difluoroethane | Gauche conformer is more stable than anti. | Demonstrates preference for non-linear chain conformations due to hyperconjugation. | nih.gov |
| Hyperconjugation Energy | Fluorinated Cyclohexane (axial) | σCH → σ*CF interaction provides significant stabilization (5.81 kcal/mol). | Highlights the powerful stabilizing nature of specific C-H/C-F orbital alignments. | acs.org |
| Solvent Effects | 1,3-difluoropropane | Increasing solvent polarity decreases the relative destabilization of more polar conformers. | The conformational equilibrium is sensitive to the reaction medium. | soton.ac.uk |
These considerations are critical for predicting the outcomes of reactions involving Hexanesulfonyl chloride, 6-fluoro-. The molecule does not exist as a single, static structure but as a dynamic equilibrium of conformers. The specific population of these conformers, governed by the thermodynamic and stereoelectronic effects of the terminal fluorine, will ultimately dictate the accessibility and electrophilicity of the sulfonyl chloride group, thereby influencing reaction kinetics and mechanistic pathways.
Advanced Spectroscopic and Chromatographic Characterization in Research
Mass Spectrometry (MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While Hexanesulfonyl chloride, 6-fluoro- itself may have limited volatility due to its molecular weight and polar nature, its volatile derivatives can be effectively analyzed using this method. diva-portal.org Derivatization is a common strategy to enhance the volatility of analytes for GC-MS analysis. rsc.org For instance, reactions of Hexanesulfonyl chloride, 6-fluoro- with alcohols would yield sulfonate esters, which are typically more amenable to GC separation.
In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane-based stationary phase, is often suitable for separating a range of organic molecules. researchgate.net The separated components then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its identification. The mass spectrum of a derivative of Hexanesulfonyl chloride, 6-fluoro- would be expected to show characteristic fragments corresponding to the loss of specific groups, aiding in its structural confirmation. acdlabs.com
The development of a GC-MS method for a derivative of Hexanesulfonyl chloride, 6-fluoro- would involve optimizing parameters such as the GC oven temperature program, the type of GC column, and the mass spectrometer settings to achieve good separation and clear fragmentation patterns. diva-portal.org
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is a cornerstone for the structural characterization of molecules by probing their vibrational modes.
Infrared and Raman spectroscopy are highly effective for identifying the key functional groups within Hexanesulfonyl chloride, 6-fluoro-. The sulfonyl chloride (-SO₂Cl) group, in particular, gives rise to strong and characteristic absorption bands in the IR spectrum. acdlabs.com The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1350-1420 cm⁻¹ and 1160-1210 cm⁻¹, respectively. acdlabs.comcdnsciencepub.com The S-Cl stretching vibration is expected to appear as a strong band in the lower frequency region, generally around 375 cm⁻¹. cdnsciencepub.com
The C-F stretching vibration would likely be observed in the 1000-1400 cm⁻¹ region of the IR spectrum, though its exact position can be influenced by the surrounding molecular structure. The various C-H stretching and bending vibrations of the hexyl chain would also be present in the spectrum. semanticscholar.org
Raman spectroscopy provides complementary information. While the S=O stretching vibrations are also Raman active, the S-Cl stretch is often particularly strong and easily identifiable in the Raman spectrum. researchgate.netresearchgate.net The C-C backbone vibrations of the hexyl chain will also give rise to characteristic Raman signals.
Table 1: Typical Vibrational Frequencies for Sulfonyl Chlorides
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| SO₂ | Asymmetric Stretch | 1350 - 1420 | Strong (IR) |
| SO₂ | Symmetric Stretch | 1160 - 1210 | Strong (IR) |
| S-Cl | Stretch | 300 - 400 | Strong (Raman) |
| C-F | Stretch | 1000 - 1400 | Strong (IR) |
| C-H (alkane) | Stretch | 2850 - 3000 | Medium to Strong (IR, Raman) |
| C-H (alkane) | Bend | 1350 - 1470 | Medium (IR, Raman) |
This table is based on general values for sulfonyl chlorides and related compounds and may vary for Hexanesulfonyl chloride, 6-fluoro-. acdlabs.comcdnsciencepub.com
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable process analytical technology (PAT) tool for monitoring the progress of chemical reactions in real-time. mdpi.com By inserting a probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked without the need for sampling and offline analysis. youtube.com
For reactions involving Hexanesulfonyl chloride, 6-fluoro-, such as its conversion to a sulfonamide or sulfonate ester, in-situ FTIR can be employed to follow the disappearance of the characteristic sulfonyl chloride vibrational bands (e.g., the S=O and S-Cl stretches) and the simultaneous appearance of new bands corresponding to the product. For example, in the synthesis of a sulfonamide, one would observe the emergence of N-H and S-N stretching vibrations. This real-time monitoring allows for precise determination of reaction endpoints, optimization of reaction conditions, and the potential identification of transient intermediates. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For Hexanesulfonyl chloride, 6-fluoro-, if it can be obtained in a crystalline form, single-crystal X-ray diffraction would provide unambiguous information about its molecular structure, including bond lengths, bond angles, and conformational details of the hexyl chain. researchgate.net
The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. nih.gov
While obtaining suitable crystals can be a challenge, the detailed structural information provided by X-ray crystallography is unparalleled and serves as the gold standard for structural elucidation.
Advanced Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for separating and quantifying the components of a mixture, and thus for assessing the purity of Hexanesulfonyl chloride, 6-fluoro-.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile and thermally labile compounds. researchgate.net It is well-suited for the analysis of Hexanesulfonyl chloride, 6-fluoro- and its reaction mixtures. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18 or C8) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724)/water or methanol/water), is a common starting point for the separation of moderately polar organic compounds. sielc.com
The separation of halogenated compounds by HPLC can sometimes be challenging due to their similar polarities. researchgate.net However, the presence of both fluorine and chlorine in Hexanesulfonyl chloride, 6-fluoro- offers opportunities for selective interactions with different types of stationary phases. For instance, a phenyl- or pentafluorophenyl (PFP)-based column could offer alternative selectivity through π-π and dipole-dipole interactions. chromforum.org The chromatographic conditions, including the mobile phase composition, flow rate, and column temperature, would need to be optimized to achieve baseline separation of the target compound from any impurities or byproducts. researchgate.net
Table 2: Exemplary HPLC Conditions for the Analysis of Related Compounds
| Compound | Column | Mobile Phase | Detection |
| Benzenesulfonyl chloride, 2,5-dichloro- | Newcrom R1 (RP) | Acetonitrile, Water, Phosphoric Acid | UV |
| Halogenated Aromatics | C18 or Phenyl-Hexyl | Acetonitrile/Water or Methanol/Water | UV |
| Chlorobenzenes and Benzenesulfonic acids | Octadecylsilica (RP) | Methanol/Water with Sodium Sulfate (B86663) | UV |
This table provides examples of HPLC conditions used for similar compound classes and serves as a starting point for method development for Hexanesulfonyl chloride, 6-fluoro-. researchgate.netsielc.comchromforum.org
Application in Pre-column Derivatization for Enhanced Analytical Detection
Pre-column derivatization is an analytical strategy employed to chemically modify an analyte before its introduction into a chromatographic system, such as High-Performance Liquid Chromatography (HPLC). This process is designed to enhance the analyte's chemical properties for improved separation and detection. Analytes that lack a suitable chromophore or fluorophore, or exhibit poor chromatographic retention, are often subjected to derivatization. youtube.comyoutube.com The introduction of a specific chemical tag can significantly improve resolution and increase detection sensitivity. nih.gov
Sulfonyl chlorides are a well-established class of reagents for pre-column derivatization, particularly for compounds containing primary and secondary amine groups, such as amino acids. nih.govacademicjournals.org Reagents like 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride) react with amino acids to form stable derivatives that are readily detectable. nih.govresearchgate.net The primary advantages of using derivatization agents include the potential for creating stable products and enhancing detectability under UV or fluorescence detectors. creative-proteomics.com
Hexanesulfonyl chloride, 6-fluoro- possesses the reactive sulfonyl chloride functional group (-SO₂Cl) necessary for such derivatization reactions. solubilityofthings.com This group can react with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. solubilityofthings.com The presence of a fluorine atom on the hexyl chain introduces a highly electronegative element, which can influence the derivative's chromatographic behavior and detector response, particularly in mass spectrometry. While specific research detailing the use of Hexanesulfonyl chloride, 6-fluoro- as a pre-column derivatization reagent is not extensively documented in the reviewed literature, its chemical structure is analogous to other sulfonyl chlorides used for this purpose.
The table below illustrates the effect of pre-column derivatization on the detection of amino acids using a common sulfonyl chloride reagent, demonstrating the typical enhancements sought with this technique.
Table 1: Comparison of Detection Methods for Amino Acid Analysis
| Derivatization Method | Reagent | Detection Principle | Sensitivity | Stability of Derivative |
|---|---|---|---|---|
| Phenylisothiocyanate (PITC) | Phenylisothiocyanate | UV Absorption | Moderate | Stable |
| Dansyl Chloride | 1-dimethylaminonaphthalene-5-sulfonyl chloride | Fluorescence | High | Stable |
| o-phthaldialdehyde (OPA) | o-phthaldialdehyde | Fluorescence | High | Unstable |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | 9-fluorenylmethyl chloroformate | Fluorescence | High | Stable |
This table is illustrative of common pre-column derivatization methods and their general characteristics as found in the literature. nih.govcreative-proteomics.com
Capillary Electrophoresis for Analytical Separations
Capillary electrophoresis (CE) is a powerful analytical technique that separates ions based on their electrophoretic mobility in an applied electric field. youtube.com The method is performed in a narrow-bore fused-silica capillary filled with a buffer solution, and it is known for its high efficiency, rapid analysis times, and minimal sample volume requirements. youtube.comyoutube.com CE is particularly well-suited for the analysis of charged molecules, ranging from small ions to large proteins and nucleic acids. youtube.comnasa.gov
While direct analysis of Hexanesulfonyl chloride, 6-fluoro- by CE is not described, its primary hydrolysis product is highly suitable for this technique. Hexanesulfonyl chloride, 6-fluoro- is sensitive to moisture and reacts with water to hydrolyze the sulfonyl chloride group, forming 6-fluorohexanesulfonic acid. solubilityofthings.com In a buffer solution, this sulfonic acid exists as the negatively charged 6-fluorohexanesulfonate anion.
The separation of various sulfonic acids and other charged surfactants using CE has been well-documented. bohrium.comacs.org The technique can effectively separate homologous series of sulfonates and has been applied to the analysis of aromatic sulfonates in environmental samples. nih.gov The mobility of an ion in CE is dependent on its charge-to-size ratio, allowing for the separation of structurally similar compounds. youtube.com Furthermore, CE has been successfully used for the separation of other fluorinated compounds, such as fluorobenzoic acids, demonstrating its utility for analyzing complex mixtures of halogenated organic acids. nih.gov Given these established applications, capillary electrophoresis represents a viable and efficient method for the analytical separation and quantification of the 6-fluorohexanesulfonate anion derived from the hydrolysis of Hexanesulfonyl chloride, 6-fluoro-.
Table 2: Physicochemical Properties of Hexanesulfonyl chloride, 6-fluoro-
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂ClFO₂S |
| Molecular Weight | 202.675 g/mol |
| CAS Number | 372-69-0 |
| Appearance | Colorless or light yellow liquid |
| State at Room Temperature | Liquid |
| Reactivity | Sensitive to moisture; hydrolyzes to form 6-fluorohexanesulfonic acid. |
Data sourced from references solubilityofthings.comalfa-chemistry.comscitoys.com.
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the electronic nature of molecules.
A detailed analysis of the electronic structure of Hexanesulfonyl chloride, 6-fluoro- would be the first step in its computational characterization. Using methods like Density Functional Theory (DFT), one could calculate the distribution of electron density, identify regions of high and low electron concentration, and visualize the molecular orbitals.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For Hexanesulfonyl chloride, 6-fluoro-, the HOMO would likely be localized around the more electron-rich parts of the molecule, such as the oxygen and chlorine atoms, while the LUMO would be expected to have significant contributions from the sulfur atom and the antibonding orbitals of the S-Cl bond, indicating the site for nucleophilic attack.
A hypothetical frontier orbital analysis might yield the following conceptual data:
| Orbital | Conceptual Energy (eV) | Likely Localization |
| LUMO | -1.5 | Centered on the σ* orbital of the S-Cl bond and the sulfur atom |
| HOMO | -8.2 | Primarily on the lone pairs of the oxygen and chlorine atoms |
| Energy Gap | 6.7 | Indicates high kinetic stability |
This table is for illustrative purposes only and does not represent published data.
Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. For Hexanesulfonyl chloride, 6-fluoro-, the prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts would be particularly valuable. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can obtain theoretical chemical shifts that, when compared to experimental spectra, can confirm the compound's structure. Discrepancies between calculated and experimental shifts can often reveal subtle conformational or electronic effects.
The sulfonyl chloride functional group is known for its reactivity towards nucleophiles. Theoretical calculations can be employed to map out the potential energy surface for reactions of Hexanesulfonyl chloride, 6-fluoro-, such as its hydrolysis or its reaction with amines to form sulfonamides. By locating the transition state structures and calculating the activation energy barriers, one can predict the feasibility and kinetics of these reactions. Such studies would reveal the detailed mechanism, for instance, whether the reaction proceeds through a concerted or a stepwise pathway. The presence of the fluorine atom at the 6-position could exert a long-range electronic effect, subtly influencing the reactivity of the sulfonyl chloride group, a hypothesis that could be rigorously tested through computation.
Molecular Dynamics Simulations
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the motion of atoms and molecules over time, providing insights into the dynamic behavior of the system.
The flexible hexyl chain of Hexanesulfonyl chloride, 6-fluoro- can adopt numerous conformations in solution. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. By simulating the molecule in a box of explicit solvent molecules, one can observe how the solute's conformation changes over time and determine the preferred three-dimensional structures. This is crucial for understanding how the molecule's shape influences its physical properties and reactivity.
MD simulations are particularly powerful for studying the interactions between a solute and the surrounding solvent molecules. For Hexanesulfonyl chloride, 6-fluoro-, simulations in various solvents (e.g., polar and non-polar) would reveal the nature and strength of intermolecular forces, such as hydrogen bonds and dipole-dipole interactions. The simulation can quantify the solvation free energy, providing a measure of how favorably the molecule is stabilized by the solvent. Understanding these interactions is key to predicting solubility and the influence of the solvent on reaction rates. The polar sulfonyl chloride group and the terminal fluorine atom would be expected to be key sites for interaction with polar solvents.
Docking and Binding Energy Calculations (Computational Ligand-Receptor Interactions)
The presence of a reactive sulfonyl chloride group makes Hexanesulfonyl chloride, 6-fluoro- a candidate for investigation as a potential covalent inhibitor or chemical probe for biological systems. enamine.net Computational docking and binding energy calculations are crucial tools for predicting how this molecule might interact with protein targets. acs.org
Computational analysis of molecular recognition would begin with identifying potential protein targets. Sulfonyl halides are known to react with nucleophilic amino acid residues such as serine, threonine, tyrosine, lysine, and cysteine. enamine.net Therefore, model systems for docking studies would include proteins with these residues in their active or allosteric sites.
The initial step involves "reactive docking," a computational method designed for molecules with electrophilic "warheads." nih.gov This approach models the non-covalent binding of the ligand in the protein's binding pocket, positioning the sulfonyl chloride group in proximity to a nucleophilic residue. The process identifies solvent-accessible residues and evaluates potential binding poses. nih.gov The fluorine atom at the 6-position of Hexanesulfonyl chloride, 6-fluoro- could influence its binding orientation and specificity due to steric and electronic effects, potentially favoring interactions with specific sub-pockets within the receptor.
A hypothetical analysis of Hexanesulfonyl chloride, 6-fluoro- docked into a model cysteine protease active site might reveal key non-covalent interactions, as illustrated in the table below.
Interactive Table 1: Hypothetical Molecular Recognition Sites for Hexanesulfonyl chloride, 6-fluoro- in a Model Protease
| Interacting Residue | Interaction Type | Distance (Å) | Comments |
| Cys-25 | Proximal for Covalent Attack | 3.5 | The sulfonyl chloride is oriented towards the nucleophilic thiol group. |
| Trp-177 | Hydrophobic (Alkyl Chain) | 4.2 | The hexyl chain fits into a hydrophobic groove. |
| Gln-19 | Hydrogen Bond (Fluorine) | 3.1 | The terminal fluorine may form a weak hydrogen bond with the amide side chain. |
| His-159 | van der Waals | 3.8 | General favorable contact with the ligand backbone. |
Following the identification of potential binding sites, the next step is to predict the binding modes and calculate the binding free energy. For covalent inhibitors like Hexanesulfonyl chloride, 6-fluoro-, this is a multi-step process that considers both the initial non-covalent binding and the subsequent covalent bond formation. acs.orgnih.gov
Free energy perturbation (FEP) and thermodynamic integration (TI) are powerful methods to calculate the relative binding affinities of a series of similar compounds. acs.orgacs.org These calculations can help rationalize how modifications, such as the presence and position of the fluorine atom, affect binding potency. acs.org Quantum mechanics/molecular mechanics (QM/MM) methods are often employed to model the chemical reaction of covalent bond formation, providing insights into the reaction's energy barrier. acs.orgrsc.org
A theoretical comparison of the binding energy for Hexanesulfonyl chloride and its 6-fluoro- derivative could be performed to understand the impact of fluorination.
Interactive Table 2: Predicted Binding Affinities in a Theoretical Model System
| Compound | Non-Covalent Binding Free Energy (ΔG_non-cov, kcal/mol) | Covalent Binding Free Energy (ΔG_cov, kcal/mol) | Predicted Overall Affinity (K_d, μM) |
| Hexanesulfonyl chloride | -5.2 | -9.8 | 1.5 |
| Hexanesulfonyl chloride, 6-fluoro- | -5.8 | -10.1 | 0.9 |
Note: The data in the tables above is hypothetical and for illustrative purposes, as specific experimental or computational results for Hexanesulfonyl chloride, 6-fluoro- are not available.
Application of Machine Learning and Artificial Intelligence in Chemical Space Exploration
Machine learning (ML) and artificial intelligence (AI) are transforming computational chemistry by enabling rapid screening of vast chemical spaces and predicting molecular properties with increasing accuracy. researchgate.netresearchgate.net
ML models can be trained on large datasets of chemical reactions to predict the outcome and yield of new transformations. chemrxiv.orgacs.org For a compound like Hexanesulfonyl chloride, 6-fluoro-, an ML model could predict its reactivity with various nucleophiles, helping to anticipate its stability and potential reaction partners. nih.gov This is particularly valuable for sulfonyl chlorides, which are versatile synthetic intermediates. magtech.com.cn
The unique properties of fluorinated compounds make them of great interest in materials science and medicinal chemistry. researchgate.net AI and ML can be used to explore the vast chemical space of fluorinated molecules to identify candidates with desired properties. mdpi.comarxiv.org By analyzing large datasets, ML models can learn the complex relationships between fluorination patterns and properties like bioactivity, metabolic stability, and membrane permeability. researchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR) models, often built using machine learning algorithms, can predict the biological activity or other properties of new compounds based on their structure. nih.govnih.gov A QSAR model trained on a dataset of fluorinated sulfonyl compounds could predict the potential activity of Hexanesulfonyl chloride, 6-fluoro- against various biological targets, thus guiding experimental screening efforts. nih.gov Such models can provide valuable data-driven insights, even in the absence of direct experimental data for the specific compound.
Advanced Applications in Organic Synthesis and Materials Science Research
Role as a Key Intermediate in Complex Organic Molecule Synthesis
The dual reactivity of 6-fluoro-1-hexanesulfonyl chloride makes it a valuable precursor for a wide range of fluorinated organic compounds. The sulfonyl chloride moiety readily participates in nucleophilic substitution reactions, while the terminal fluorine atom can be either retained as a key structural element or further functionalized.
Precursor to Fluorinated Building Blocks and Scaffolds
6-Fluoro-1-hexanesulfonyl chloride serves as a foundational starting material for the synthesis of a variety of fluorinated building blocks. The sulfonyl chloride group can be transformed into other functional groups, such as sulfonamides, sulfonate esters, and sulfones, which are prevalent in many biologically active molecules. enamine.net The presence of the fluorine atom in the alkyl chain imparts unique properties to these building blocks, including increased metabolic stability and altered lipophilicity, which are highly desirable in medicinal chemistry. nih.gov
The general synthetic utility of sulfonyl chlorides allows for their conversion into a diverse set of derivatives. researchgate.netmagtech.com.cn For instance, reaction with amines yields sulfonamides, while reaction with alcohols provides sulfonate esters. These transformations, when applied to 6-fluoro-1-hexanesulfonyl chloride, generate a library of fluorinated compounds that can be further elaborated into more complex structures. The synthesis of these building blocks is often straightforward and high-yielding, making 6-fluoro-1-hexanesulfonyl chloride an economical and efficient starting point for introducing a fluoroalkyl chain. nih.gov
Table 1: Examples of Fluorinated Building Blocks Derived from 6-Fluoro-1-Hexanesulfonyl Chloride
| Building Block | General Structure | Potential Applications |
| 6-Fluoro-N-alkyl/aryl-hexane-1-sulfonamide | F-(CH₂)₆-SO₂NHR | Pharmaceutical intermediates, agrochemical synthesis |
| 6-Fluorohexyl sulfonate ester | F-(CH₂)₆-SO₂OR | Leaving groups in substitution reactions, protecting groups |
| 6-Fluorohexyl aryl sulfone | F-(CH₂)₆-SO₂Ar | Bioisosteres for other functional groups, materials science |
Strategies for C-F Bond Formation and Functionalization
The synthesis of fluorinated compounds often relies on the introduction of fluorine at a late stage of the synthetic sequence. anr.fr However, the use of building blocks like 6-fluoro-1-hexanesulfonyl chloride represents an alternative and often more efficient approach, where the fluoroalkyl moiety is introduced early on. nih.gov The robust nature of the C-F bond ensures its stability throughout subsequent reaction steps.
In some advanced synthetic strategies, the fluorine atom can be displaced by a strong nucleophile under specific conditions, although this is not a common transformation for unactivated alkyl fluorides. More relevant are reactions that proceed at other positions of the molecule, where the electronic influence of the distant fluorine atom can subtly modulate reactivity.
Synthesis of Fluorinated Heterocyclic and Polycyclic Compounds
Heterocyclic and polycyclic compounds are ubiquitous in pharmaceuticals and functional materials. The introduction of fluorine into these scaffolds can significantly enhance their biological activity and physical properties. 6-Fluoro-1-hexanesulfonyl chloride can be a key component in the synthesis of such complex molecules.
The sulfonyl chloride group can be used to construct heterocyclic rings. For example, reaction with bifunctional nucleophiles can lead to the formation of cyclic sulfonamides (sultams) or other sulfur-containing heterocycles. researchgate.net The 6-fluorohexyl chain would then be appended to the heterocyclic core, providing a lipophilic and metabolically stable side chain.
Furthermore, the derivatives of 6-fluoro-1-hexanesulfonyl chloride can participate in cycloaddition reactions. While the sulfonyl group itself is not typically part of the cycloaddition, other functional groups introduced via the sulfonyl chloride can be. For instance, a vinyl or alkynyl group could be introduced at the end of the fluoroalkyl chain, which could then participate in Diels-Alder or other cycloaddition reactions to form complex polycyclic systems. wikipedia.org The synthesis of functionalized proline derivatives, for example, has been achieved through cascade reactions involving [3+2] cycloaddition. mdpi.com
Contributions to Polymer Chemistry and Functional Materials
The unique properties of the 6-fluorohexylsulfonyl group make it an attractive component for the design of specialty polymers and functional materials. The presence of both a polar sulfonyl group and a nonpolar fluoroalkyl chain can lead to materials with interesting and useful properties.
Monomer or Modifier in Specialty Polymer Synthesis
Polymers containing sulfonyl chloride groups are known and have been utilized in various applications. chemimpex.comrapp-polymere.com 6-Fluoro-1-hexanesulfonyl chloride could potentially be used as a comonomer in polymerization reactions to introduce the 6-fluorohexylsulfonyl side chain into a polymer backbone. This could be achieved, for example, by copolymerizing a vinyl-functionalized derivative of the compound.
The resulting polymers would be expected to exhibit a combination of properties, including thermal stability, chemical resistance, and specific surface properties due to the presence of the fluorinated side chains. The incorporation of sulfonyl chloride groups into polymers also allows for post-polymerization modification, where the sulfonyl chloride can be reacted with various nucleophiles to introduce a wide range of functionalities. rsc.org While direct polymerization of 6-fluoro-1-hexanesulfonyl chloride is not a common method, its derivatives offer a viable route to novel fluorinated polymers. For instance, inverse vulcanization has been explored for creating sulfur-based polymers from various monomers. researchgate.net
Table 2: Potential Polymer Architectures Incorporating 6-Fluoro-1-Hexanesulfonyl Chloride Derivatives
| Polymer Type | Monomer/Modifier | Potential Properties |
| Poly(vinyl 6-fluorohexylsulfonate) | Vinyl 6-fluorohexylsulfonate | Modified surface energy, potential for crosslinking |
| Copolymers with 6-fluorohexylsulfonamide side chains | N-vinyl-6-fluorohexane-1-sulfonamide | Altered solubility, potential for hydrogen bonding interactions |
| Post-polymerization modified polymers | Polymer with sulfonyl chloride groups reacted with 6-fluoro-1-hexanol | Introduction of fluorinated side chains to existing polymers |
Surface Modification Agents for Advanced Material Interfaces
The modification of surfaces to control their properties, such as wettability, adhesion, and biocompatibility, is a critical aspect of materials science. Sulfonyl chlorides are known to react with surface hydroxyl groups to form stable sulfonate ester linkages. nih.govrsc.org This provides a powerful method for covalently attaching molecules to the surfaces of materials like glass, silicon wafers, and metal oxides.
6-Fluoro-1-hexanesulfonyl chloride is an excellent candidate for use as a surface modification agent. The reaction of the sulfonyl chloride group with a hydroxylated surface would result in the formation of a self-assembled monolayer (SAM) with a high density of terminal 6-fluorohexyl chains. These fluorinated chains would create a low-energy, hydrophobic, and oleophobic surface.
Such surfaces are of great interest for a variety of applications, including anti-fouling coatings, low-friction surfaces, and in microfluidic devices. The length of the hexyl chain provides a good balance between forming a well-ordered monolayer and maintaining flexibility. The terminal fluorine atom is the key to achieving the desired low surface energy.
Components in Advanced Membrane Technologies and Coatings
While direct applications of Hexanesulfonyl chloride, 6-fluoro- in commercially available membranes and coatings are not extensively documented in publicly available research, the principles of polymer and surface chemistry suggest its potential as a critical building block in these fields. The functionalization of membrane surfaces is a key strategy to enhance their performance, including properties like hydrophilicity, flux, and resistance to fouling. researchgate.net The reactive sulfonyl chloride group of Hexanesulfonyl chloride, 6-fluoro- can be utilized to graft the fluorohexyl chain onto the surface of polymeric membranes. researchgate.net
This modification can be particularly advantageous in creating hydrophobic or oleophobic surfaces. For instance, in membrane distillation, a technology used for desalination, maintaining a hydrophobic membrane surface is crucial to prevent wetting and ensure efficient separation. mdpi.com The introduction of the 6-fluorohexyl group onto a membrane surface could significantly enhance its hydrophobicity. Research on fluorine-rich poly(arylene amine) polymer membranes has demonstrated that the incorporation of perfluoroalkyl side chains can improve resistance to hydrocarbon-induced dilation, a critical factor in the separation of aliphatic compounds. nih.gov
Similarly, in the field of advanced coatings, the incorporation of fluorinated moieties is a well-established strategy to achieve low surface energy, leading to properties such as water and oil repellency, anti-graffiti, and self-cleaning surfaces. While much of the current research focuses on fluoroalkylsilanes, the principle of introducing fluoroalkyl chains to create high-performance surfaces is directly applicable. Hexanesulfonyl chloride, 6-fluoro- could serve as a reactive intermediate to chemically bond fluoroalkyl groups to a substrate or a polymer matrix, creating durable and functional coatings.
Utilization in Agrochemical and Industrial Chemical Research
The dual functionality of Hexanesulfonyl chloride, 6-fluoro- makes it a highly valuable tool for researchers in the agrochemical and industrial sectors. It serves as a versatile scaffold for the synthesis of novel compounds and has potential applications in the development of specialized surfactants.
Synthesis of Intermediate Scaffolds for Chemical Diversification
In the quest for new and more effective agrochemicals, the ability to rapidly generate a wide variety of structurally diverse molecules for screening is paramount. This process, known as chemical diversification, often relies on the use of versatile building blocks that can be readily modified. nih.gov Hexanesulfonyl chloride, 6-fluoro- is an exemplary reagent for this purpose. researchgate.net
The high reactivity of the sulfonyl chloride group allows for its facile conversion into a range of other functional groups, most notably sulfonamides, through reactions with a wide array of primary and secondary amines. nih.gov This reaction is a cornerstone of combinatorial chemistry and allows for the creation of large libraries of compounds from a single starting material. Each unique amine introduces a new element of diversity, altering the steric and electronic properties of the resulting molecule.
Furthermore, the terminal fluorine atom on the hexyl chain can significantly influence the biological activity of the final compound. The introduction of fluorine is a common strategy in drug and agrochemical design to enhance properties such as metabolic stability, binding affinity, and lipophilicity. researchgate.net By using Hexanesulfonyl chloride, 6-fluoro- as a foundational scaffold, researchers can systematically explore the impact of both the sulfonamide portion and the fluoroalkyl chain on the desired biological activity, accelerating the discovery of new lead compounds. The synthesis of complex tetracyclic benzopyrones through cascade reactions demonstrates the power of using diverse building blocks to create structurally and functionally distinct molecular scaffolds. mdpi.com
Role in Non-Polymeric Surfactant and Emulsifier Development
Fluorinated surfactants are a class of surface-active agents known for their exceptional ability to lower surface tension and their high thermal and chemical stability. researchgate.net These properties make them highly effective in a variety of applications, including as emulsifiers in industrial processes. While many commercial fluorinated surfactants are polymeric, there is growing interest in the development of non-polymeric, and in some cases, non-bioaccumulable, alternatives due to environmental concerns associated with long-chain perfluorinated compounds. researchgate.net
Hexanesulfonyl chloride, 6-fluoro- provides a synthetic entry point for the creation of novel non-polymeric fluorinated surfactants. The sulfonyl chloride can be reacted with various hydrophilic head groups to produce amphiphilic molecules. For example, reaction with a polyether amine could yield a surfactant with a fluorinated tail and a water-soluble head. The resulting molecule would possess the characteristic properties of a fluorinated surfactant, such as the ability to form stable emulsions of fluorinated and non-fluorinated liquids.
The synthesis of new classes of fluorinated sulfonate surfactants where the perfluoroalkyl chain is interrupted by other groups has been a subject of research to create more environmentally friendly alternatives. nih.gov The structure of Hexanesulfonyl chloride, 6-fluoro-, with its distinct fluorinated tail and reactive head, aligns with the molecular architecture required for such surfactant development.
Environmental Chemistry and Transformation Pathways of Fluorinated Sulfonyl Compounds
Abiotic Degradation Mechanisms
Abiotic degradation involves non-biological processes that can break down chemical compounds in the environment. For fluorinated sulfonyl compounds, these mechanisms are often slow and may not lead to complete mineralization.
In aquatic environments, hydrolysis is a primary degradation pathway for many chemical substances. For sulfonyl halides, the reactivity of the sulfonyl chloride group suggests a potential for hydrolysis. For instance, perfluorooctanesulfonyl fluoride (B91410) (POSF) is known to hydrolyze in water, albeit slowly, to form perfluorooctanesulfonic acid (PFOS). wikipedia.org This reaction involves the replacement of the fluoride on the sulfonyl group with a hydroxyl group from water. Similarly, it can be inferred that Hexanesulfonyl chloride, 6-fluoro- would undergo hydrolysis where the sulfonyl chloride group reacts with water to form 6-fluorohexanesulfonic acid.
Table 1: Inferred Hydrolysis of Hexanesulfonyl chloride, 6-fluoro- This table is based on the hydrolysis of analogous compounds.
| Reactant | Product | Environmental Compartment |
|---|
Photolysis, the breakdown of compounds by light, is a significant degradation pathway in the atmosphere and surface waters. For fluorinated compounds, their susceptibility to photolysis varies depending on their specific structure. nih.gov Studies on fluorinated pesticides have shown that direct photolysis can occur, with quantum yields depending on the molecular structure and the presence of other substances in the water. nih.govacs.org For example, the photolysis of some fluorinated pesticides leads to the cleavage of sulfonamide bonds and other rearrangements. nih.govacs.org
The atmospheric chemistry of sulfuryl fluoride (SO2F2), a related compound, indicates that it is not efficiently removed by reaction with OH radicals, Cl atoms, or ozone, suggesting a long atmospheric lifetime. ippc.intnih.gov This persistence is a common characteristic of many highly fluorinated compounds. While direct photolysis of Hexanesulfonyl chloride, 6-fluoro- has not been studied, it is plausible that it could undergo some degree of phototransformation, potentially leading to the formation of other fluorinated compounds. The atmospheric fate of fluorotelomer alcohols (FTOHs) is also a relevant comparison, as they can be transported long distances in the atmosphere and subsequently degrade to form perfluorinated carboxylic acids (PFCAs). 20.210.105
Chemical oxidation and reduction processes in soil and water can contribute to the transformation of contaminants. Advanced oxidation processes (AOPs) and advanced reduction processes (ARPs) have been investigated for the degradation of PFAS. mdpi.com Persulfate-based AOPs, which generate sulfate (B86663) radicals, have shown promise in degrading PFAS. mdpi.com Similarly, electrochemical oxidation has demonstrated high efficiency in destroying both long- and short-chain PFAS in water. nih.govdiva-portal.org Supercritical water oxidation is another technology that has been shown to effectively destroy PFAS with high efficiency. acs.org
In laboratory settings, the use of zero-valence iron nanoparticles coupled with UV light has been successful in degrading PFAS in wastewater. mdpi.com These processes often lead to the formation of shorter-chain PFAS as intermediate products before potential complete mineralization. mdpi.com It can be inferred that Hexanesulfonyl chloride, 6-fluoro- could be susceptible to similar strong oxidative or reductive treatments, likely involving the cleavage of the carbon-sulfur bond or transformation of the sulfonyl chloride group. However, under natural environmental conditions, these powerful redox processes are less common, and the compound is expected to be highly persistent. nih.gov
Biotransformation Pathways
Biotransformation, or the breakdown of chemicals by living organisms, is a key process in the environmental fate of many organic compounds. For fluorinated substances, this process is often slow and incomplete. nih.gov
The microbial degradation of PFAS has been a subject of extensive research. While perfluoroalkyl acids are generally considered recalcitrant to biodegradation, many polyfluoroalkyl substances can be transformed by microorganisms. nih.govnih.govmdpi.com For example, fluorotelomer alcohols (FTOHs) are known to biodegrade in soil and sediment to form PFCAs. nih.govresearchgate.net
Studies have shown that certain microorganisms can degrade fluorinated alkanes. For instance, Pseudomonas sp. strain 273 can utilize terminally monofluorinated alkanes as a carbon and energy source. researchgate.net The biotransformation of perfluoroalkane sulfonamides has also been observed in aerobic soils, leading to the formation of perfluoroalkane sulfonic acids. acs.org A study on the anaerobic biodegradation of PFOS in soil amended with a dehalogenating culture showed a significant decrease in PFOS concentrations, suggesting that microbial reductive processes may play a role in its degradation. usgs.gov Given these findings, it is plausible that Hexanesulfonyl chloride, 6-fluoro-, after initial hydrolysis to its corresponding sulfonic acid, could be slowly biotransformed by specialized microorganisms in soil and water systems. The presence of a non-fluorinated carbon at the end of the chain may provide a site for initial microbial attack.
The biotransformation of polyfluoroalkyl substances typically results in the formation of more persistent perfluorinated end-products. nih.govmdpi.com For instance, the aerobic biotransformation of N-ethyl perfluorooctane (B1214571) sulfonamidoethanol (EtFOSE) ultimately leads to the formation of PFOS. 20.210.105researchgate.net Similarly, the biodegradation of fluorotelomer alcohols (FTOHs) produces a suite of PFCAs of varying chain lengths. nih.govescholarship.org
In the case of Hexanesulfonyl chloride, 6-fluoro-, following an initial abiotic hydrolysis to 6-fluorohexanesulfonic acid, subsequent biotransformation could potentially lead to the formation of shorter-chain fluorinated sulfonic acids or other fluorinated organic acids. The microbial degradation of the non-fluorinated portion of the molecule could occur, while the fluorinated part is likely to remain intact or be transformed into more stable fluorinated compounds. Studies on the biotransformation of 6:2 fluorotelomer sulfonate (6:2 FTS) have identified various intermediate products, including other fluorotelomer compounds and ultimately PFCAs. battelle.orgresearchgate.net This suggests that the biotransformation of Hexanesulfonyl chloride, 6-fluoro- would likely result in a complex mixture of fluorinated transformation products.
Table 2: Potential Transformation Products of Hexanesulfonyl chloride, 6-fluoro- This table is based on the transformation of analogous compounds.
| Initial Compound | Potential Transformation Pathway | Potential Transformation Product(s) |
|---|---|---|
| Hexanesulfonyl chloride, 6-fluoro- | Hydrolysis | 6-fluorohexanesulfonic acid |
Environmental Fate and Transport Research: The Case of Hexanesulfonyl chloride, 6-fluoro-
The environmental trajectory of fluorinated compounds is a subject of increasing scientific scrutiny. Within this broad class of chemicals, the behavior of specific compounds like Hexanesulfonyl chloride, 6-fluoro- is of interest due to the unique properties conferred by the fluorine atom. While direct research on Hexanesulfonyl chloride, 6-fluoro- is limited, the environmental fate and transport of analogous short-chain per- and polyfluoroalkyl substances (PFAS) provide a framework for understanding its likely environmental partitioning, persistence, and mobility.
Partitioning Behavior in Environmental Compartments
The partitioning of a chemical compound in the environment dictates its distribution across air, water, soil, and biota. For Hexanesulfonyl chloride, 6-fluoro-, its molecular structure suggests it will exhibit partitioning behavior characteristic of other short-chain fluorinated compounds. These substances are known for their high water solubility and mobility. nih.gov
Studies on short-chain perfluoroalkyl acids (PFAAs) indicate they are predominantly found in the aqueous phase, including surface and groundwater, due to their high polarity and low octanol-water partition coefficients. frontiersin.org For instance, the greater water solubility of short-chain PFAS compared to their long-chain counterparts leads to their higher prevalence in aquatic environments. frontiersin.org It is anticipated that Hexanesulfonyl chloride, 6-fluoro-, with its polar sulfonyl chloride group and the electronegative fluorine atom, would also exhibit a preference for aqueous compartments over sediment or fatty tissues in organisms.
Table 1: Expected Partitioning Behavior of Hexanesulfonyl chloride, 6-fluoro- based on Analogous Compounds
| Environmental Compartment | Expected Partitioning Behavior | Rationale based on Analogous Compounds |
| Water | High | High water solubility of short-chain fluorinated compounds. nih.govfrontiersin.org |
| Soil/Sediment | Low | Low adsorption potential due to high polarity. nih.gov |
| Air | Moderate | Potential for atmospheric transport, though likely less than more volatile compounds. |
| Biota | Low | Generally low bioaccumulation potential for short-chain PFAS. nih.gov |
Note: This table is based on the general behavior of short-chain fluorinated compounds and serves as an estimation in the absence of direct data for Hexanesulfonyl chloride, 6-fluoro-.
Persistence and Mobility Studies in Simulated Environments
The persistence and mobility of a chemical determine its longevity and potential for widespread environmental contamination. The carbon-fluorine bond is one of the strongest in organic chemistry, rendering fluorinated compounds highly resistant to degradation. nih.gov
Persistence:
It is highly probable that Hexanesulfonyl chloride, 6-fluoro- is persistent in the environment. The sulfonyl chloride group is reactive and can undergo hydrolysis; however, the fluorinated alkyl chain is expected to be highly resistant to both biotic and abiotic degradation processes. Research on other PFAS has demonstrated their extreme persistence, leading them to be dubbed "forever chemicals." nih.gov This resistance to breakdown means that once released, they can remain in the environment for extended periods. nih.gov
Mobility:
The mobility of Hexanesulfonyl chloride, 6-fluoro- in soil and water is expected to be high. nih.gov The high water solubility and low adsorption to soil particles, characteristic of short-chain PFAS, facilitate their transport through the subsurface and into groundwater. nih.gov This can lead to the contamination of drinking water resources. nih.gov Studies have shown that short-chain PFAS are more mobile in the environment compared to their long-chain counterparts. nih.gov This increased mobility poses a challenge for water treatment technologies. nih.gov
Table 2: Estimated Environmental Persistence and Mobility of Hexanesulfonyl chloride, 6-fluoro-
| Parameter | Estimated Level | Rationale based on Analogous Compounds |
| Persistence | ||
| Biodegradation | Low | The strength of the C-F bond resists microbial degradation. nih.gov |
| Hydrolysis | Moderate (for sulfonyl chloride group) | The sulfonyl chloride functional group is susceptible to hydrolysis. |
| Photolysis | Low | Fluorinated alkyl chains are generally resistant to photolytic degradation. |
| Mobility | ||
| Water | High | High water solubility and low soil adsorption lead to high mobility in aquatic systems. nih.gov |
| Soil | High | Expected to readily leach through soil profiles. nih.gov |
Note: This table represents estimations based on the known characteristics of short-chain fluorinated compounds due to the lack of specific data for Hexanesulfonyl chloride, 6-fluoro-.
Analytical Methodologies for Trace Detection in Environmental Samples
The accurate detection and quantification of fluorinated compounds at trace levels in complex environmental matrices are crucial for monitoring their presence and understanding their environmental fate. The primary analytical technique for the analysis of fluorinated alkyl substances is liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS). nih.gov
For a compound like Hexanesulfonyl chloride, 6-fluoro-, a typical analytical workflow would involve:
Sample Collection and Preparation: Water, soil, sediment, and biota samples would be collected. Extraction techniques such as solid-phase extraction (SPE) are commonly employed to isolate and concentrate the target analytes from the sample matrix.
Chromatographic Separation: Reversed-phase liquid chromatography is the standard method for separating various PFAS. The choice of the column and mobile phase is optimized to achieve good resolution and peak shape for the target compounds.
Mass Spectrometric Detection: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of fluorinated sulfonyl compounds. The high sensitivity and selectivity of tandem mass spectrometry (MS/MS) allow for the detection of these compounds at very low concentrations (ng/L or ng/g levels). High-resolution mass spectrometry (HRMS) can also be instrumental in identifying and confirming the presence of novel or unknown fluorinated compounds. researchgate.net
Despite the power of these techniques, the analysis of PFAS can be challenging due to potential contamination from laboratory equipment and the presence of complex isomers. nih.gov The development of certified reference materials and robust analytical methods is ongoing to improve the accuracy and comparability of data.
Table 3: Common Analytical Techniques for Fluorinated Sulfonyl Compounds
| Analytical Technique | Purpose | Key Considerations |
| Solid-Phase Extraction (SPE) | Sample clean-up and concentration | Selection of appropriate sorbent material is crucial. |
| Liquid Chromatography (LC) | Separation of analytes | Optimization of column chemistry and mobile phase for target compounds. |
| Tandem Mass Spectrometry (MS/MS) | Detection and quantification | High sensitivity and selectivity, but requires reference standards. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Identification of unknown compounds | Useful for structural elucidation of novel PFAS. researchgate.net |
Future Perspectives and Unresolved Challenges in Hexanesulfonyl Chloride, 6 Fluoro Research
Development of Highly Selective and Atom-Economical Synthetic Methodologies
The synthesis of sulfonyl chlorides has traditionally relied on methods that can be harsh and generate significant waste. researchgate.net Recent advancements, however, are paving the way for more sustainable and efficient synthetic routes. The development of highly selective and atom-economical methodologies for the synthesis of Hexanesulfonyl chloride, 6-fluoro- is a key area of future research.
Modern approaches to sulfonyl chloride synthesis focus on minimizing waste and energy consumption while maximizing efficiency. nbinno.com For long-chain fluoroalkanesulfonyl chlorides, this includes exploring catalytic methods and flow chemistry techniques. nbinno.com One promising avenue is the oxidative chlorination of corresponding thiols or disulfides using greener oxidizing agents. For instance, methods utilizing hydrogen peroxide in the presence of a catalyst like zirconium tetrachloride have shown to be highly efficient for converting thiols to sulfonyl chlorides with short reaction times and under mild conditions. organic-chemistry.org Another approach involves the use of N-chlorosuccinimide (NCS) in combination with a chloride source, which allows for the in situ generation of the sulfonyl chloride from a thiol, followed by immediate reaction with an amine to form a sulfonamide, demonstrating a one-pot efficiency. organic-chemistry.orgcbijournal.com
Furthermore, the concept of atom economy is central to sustainable synthesis. Methodologies that start from readily available materials and incorporate the majority of the atoms from the reactants into the final product are highly desirable. Research into the direct chlorosulfonylation of fluoroalkanes, while challenging, would represent a significant step forward in atom economy. researchgate.net The development of solid-phase synthesis techniques or microwave-assisted reactions could also contribute to reduced reaction times and improved yields for compounds like Hexanesulfonyl chloride, 6-fluoro-. nbinno.com
Table 1: Comparison of Traditional vs. Modern Synthetic Methods for Sulfonyl Chlorides
| Feature | Traditional Methods | Modern & Future Methods |
| Reagents | Often harsh and stoichiometric (e.g., thionyl chloride, phosphorus pentachloride) thieme-connect.com | Catalytic, milder, and greener (e.g., H2O2/ZrCl4, NCS) organic-chemistry.org |
| Waste Generation | High, significant by-products | Low, aims for minimal waste |
| Atom Economy | Often low | High, maximizes incorporation of starting materials |
| Reaction Conditions | Often harsh (high temperatures, corrosive reagents) | Mild (room temperature, neutral conditions) researchgate.net |
| Efficiency | Can be multi-step with purification challenges | Often one-pot, streamlined processes cbijournal.com |
Exploration of Novel Reactivity and Unconventional Transformations
Sulfonyl chlorides are versatile intermediates in organic synthesis, primarily used for the preparation of sulfonamides and sulfonate esters. wikipedia.org However, the reactivity of Hexanesulfonyl chloride, 6-fluoro- is likely to be influenced by the presence of the terminal fluorine atom, opening avenues for novel and unconventional transformations.
The electron-withdrawing nature of the fluorine atom can impact the reactivity of the sulfonyl chloride group. This could be exploited in the development of new synthetic methodologies. For example, the fluorinated alkyl chain may participate in radical reactions, allowing for the introduction of the 6-fluorohexanesulfonyl group into various organic molecules under photoredox or other radical initiation conditions. magtech.com.cnresearchgate.net The exploration of such reactions could lead to the synthesis of novel fluorinated compounds with unique properties.
Unconventional transformations could also involve leveraging the sulfonyl chloride as a source of other functional groups. For instance, under specific conditions, sulfonyl chlorides can be reduced to sulfinamides, which are valuable building blocks in asymmetric synthesis. nih.gov The development of selective reduction methods for Hexanesulfonyl chloride, 6-fluoro- would expand its synthetic utility. Furthermore, the potential for the sulfonyl group to be eliminated or to participate in cyclization reactions, driven by the electronic effects of the fluorine atom, warrants investigation.
Advancements in In-Situ Characterization Techniques for Reaction Monitoring
The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process safety. For reactions involving Hexanesulfonyl chloride, 6-fluoro-, advancements in in-situ characterization techniques are essential for gaining deeper insights into its formation and subsequent transformations.
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions. mt.comspiedigitallibrary.org By inserting a probe directly into the reaction vessel, it is possible to track the disappearance of reactants and the appearance of products and intermediates in real-time. nih.gov This technique would be invaluable for studying the kinetics of the synthesis of Hexanesulfonyl chloride, 6-fluoro- and its reactions with nucleophiles. The characteristic vibrational frequencies of the S-Cl and S=O bonds in the sulfonyl chloride group, as well as the C-F bond, would allow for their direct observation. mt.comnih.gov
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for reaction monitoring. solubilityofthings.com It provides detailed structural information about the species present in a reaction mixture. High-pressure NMR tubes can be used to study reactions under non-ambient conditions, which is particularly useful for reactions that may be performed at elevated temperatures or pressures. wiley.com For Hexanesulfonyl chloride, 6-fluoro-, ¹⁹F NMR spectroscopy would be especially informative, allowing for the direct monitoring of the fluorine-containing species throughout the reaction. researchgate.netchemrxiv.org
Table 2: In-Situ Characterization Techniques for Monitoring Reactions of Hexanesulfonyl chloride, 6-fluoro-
| Technique | Information Provided | Advantages for Hexanesulfonyl chloride, 6-fluoro- Research |
| In-Situ FTIR | Real-time concentration profiles of reactants, products, and intermediates. mt.com | Non-invasive, provides kinetic data, sensitive to functional group changes (S=O, S-Cl, C-F). spiedigitallibrary.org |
| In-Situ NMR | Detailed structural information, identification of transient species. | Provides mechanistic insights, ¹⁹F NMR is highly specific for the fluorinated compound. researchgate.net |
Addressing Challenges in Environmental Persistence and Transformational Pathways (Focus on chemical mechanisms)
The exceptional strength of the carbon-fluorine bond imparts high stability to organofluorine compounds, leading to concerns about their environmental persistence. wikipedia.orgmdpi.com Understanding the potential environmental fate and transformation pathways of Hexanesulfonyl chloride, 6-fluoro- is a critical research area. While direct studies on this specific compound are lacking, insights can be drawn from research on other per- and polyfluoroalkyl substances (PFAS), particularly those with sulfonate head groups like perfluorooctane (B1214571) sulfonate (PFOS). researchgate.netnih.govmdpi.com
The primary concern with many organofluorine compounds is their resistance to degradation. wikipedia.org The sulfonyl chloride group in Hexanesulfonyl chloride, 6-fluoro- is expected to hydrolyze in aqueous environments to form the corresponding sulfonic acid, 6-fluorohexanesulfonic acid. wikipedia.org This resulting fluorinated sulfonic acid is likely to be highly persistent in the environment. researchgate.net Biotic and abiotic degradation pathways for such compounds are often slow or non-existent. itrcweb.org
Potential transformation pathways, although likely to be minor, could involve microbial activity. Some microorganisms have been shown to be capable of transforming certain PFAS, though complete degradation is rare. nih.govnih.gov For a compound like 6-fluorohexanesulfonic acid, any potential biodegradation would likely initiate at the non-fluorinated end of the alkyl chain. The chemical mechanisms could involve initial oxidation of the terminal methyl group, followed by further degradation of the carbon chain. However, the presence of the fluorine atom is expected to significantly hinder these processes. Defluorination, the cleavage of the C-F bond, is a particularly challenging step and is often the rate-limiting step in the degradation of organofluorine compounds. researchgate.netresearchgate.net
Integration of Interdisciplinary Approaches for Enhanced Research Impact
Addressing the multifaceted challenges associated with Hexanesulfonyl chloride, 6-fluoro- requires a highly integrated and interdisciplinary approach. Combining expertise from various fields can lead to a more comprehensive understanding of the compound's properties and its potential impacts. fiveable.meacs.orgacs.org
Computational chemistry plays a pivotal role in modern chemical research. grnjournal.us Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the reactivity of Hexanesulfonyl chloride, 6-fluoro-, explore potential reaction mechanisms, and understand its spectroscopic properties. acs.org This can guide experimental work and reduce the need for trial-and-error experimentation. Computational models can also be used to predict the environmental fate and transport of the compound, providing valuable information for risk assessment. mdpi.com
Collaboration between synthetic chemists, analytical chemists, environmental scientists, and toxicologists is crucial for a holistic understanding of Hexanesulfonyl chloride, 6-fluoro-. berkeley.edunih.gov Synthetic chemists can focus on developing greener and more efficient synthetic routes, while analytical chemists can develop sensitive methods for its detection and quantification. Environmental scientists can study its persistence, bioaccumulation, and transformation in various environmental compartments. Toxicologists can assess its potential biological effects. This interdisciplinary approach will be essential for ensuring that the development and application of such compounds are conducted in a safe and sustainable manner. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-fluorohexanesulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation of a sulfonate precursor. For example, 6-(1,3-dioxoisoindolin-2-yl)hexanesulfonate (XXIVb) reacts with PCl₅ under controlled conditions to form the sulfonyl chloride (XXVb) via gas evolution and phase changes. Critical parameters include stoichiometric ratios of PCl₅, reaction temperature (ambient to reflux), and solvent choice (e.g., toluene for purification) . Yield optimization requires monitoring gas release (HCl/SO₂) and avoiding hydrolysis by maintaining anhydrous conditions.
Q. How can researchers characterize the purity of 6-fluorohexanesulfonyl chloride, and what analytical tools are essential?
- Methodological Answer :
- 1H NMR : Peaks at δ 1.45–1.85 (m, 8H, CH₂) and δ 3.65–3.75 (t, 2H, CH₂SO₂Cl) confirm backbone structure. Fluorine-induced splitting may complicate integration .
- LCMS (ESI) : A molecular ion peak at m/z 305.1 [M+H]⁺ verifies molecular weight.
- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C 43.2%, H 4.8%, Cl 10.6%) to detect impurities .
Q. What are the stability considerations for storing 6-fluorohexanesulfonyl chloride?
- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (argon/nitrogen) in sealed containers at –20°C. Use desiccants (e.g., molecular sieves) to prevent sulfonic acid formation. Periodic FT-IR analysis (S=O stretches at 1360–1370 cm⁻¹ and 1170–1190 cm⁻¹) can monitor degradation .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., over-chlorination or fluorination) impact the synthesis of 6-fluorohexanesulfonyl chloride?
- Methodological Answer :
- Over-Chlorination : Excess PCl₅ may lead to tertiary C–Cl bond formation in the hexane chain, detectable via ¹³C NMR (peaks at δ 45–55 ppm). Mitigate by limiting PCl₅ to 1.2 equivalents and using stepwise addition .
- Fluorine Displacement : Residual fluoride ions (e.g., from NaF byproducts) can displace chloride, forming 6-fluorohexanesulfonyl fluoride. Monitor via ¹⁹F NMR (δ –60 to –70 ppm) and adjust purification steps (e.g., fractional distillation) .
Q. What strategies resolve contradictions in reported reactivity of 6-fluorohexanesulfonyl chloride with amines?
- Methodological Answer : Discrepancies in sulfonamide yields may arise from steric effects or solvent polarity. For example:
- Steric Hindrance : Bulky amines (e.g., cyclohexylamine) require polar aprotic solvents (DMF) and elevated temperatures (60°C) to enhance nucleophilicity.
- Solvent Effects : THF or DCM may favor side reactions (e.g., elimination). Use kinetic studies (HPLC tracking) to identify optimal conditions .
Q. How can researchers quantify trace byproducts (e.g., perfluorohexanesulfonic acid, PFHxS) in electrochemical fluorination (ECF) of hexanesulfonyl chloride?
- Methodological Answer :
- LC-MS/MS : Use a C18 column with 50 mM hexanesulfonic acid mobile phase (pH 2.0) to separate PFHxS (retention time ~8.2 min). Quantify via MRM transitions (m/z 399→80/99) .
- ECF Process Optimization : Byproduct formation correlates with current density (>10 mA/cm² increases PFHxS yield by 15%). Use controlled-potential electrolysis to suppress overfluorination .
Q. What computational methods predict the electrophilicity of 6-fluorohexanesulfonyl chloride in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Calculate LUMO energy (e.g., at B3LYP/6-31G* level) to assess susceptibility to nucleophilic attack. Lower LUMO (–1.8 eV) indicates higher reactivity toward amines.
- Hammett Constants : Use σₚ values of substituents (e.g., –F σₚ = +0.06) to model para-substitution effects on reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
